N1-Methoxymethyl picrinine

Natural Product Chemistry Structural Biology Medicinal Chemistry

N1-Methoxymethyl picrinine (CAS: 1158845-78-3) is a monoterpenoid indole alkaloid originally isolated from the leaves of Alstonia scholaris. This compound belongs to the akuammiline alkaloid family, which is characterized by a complex [3.3.1]-azabicyclic core framework.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Cat. No. B12864158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methoxymethyl picrinine
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC
InChIInChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19-,21-,22-/m0/s1
InChIKeyFGSDKFHHOWCXOD-XALDAAHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N1-Methoxymethyl Picrinine: A Structurally Modified Akuammiline Alkaloid for Specialized Research


N1-Methoxymethyl picrinine (CAS: 1158845-78-3) is a monoterpenoid indole alkaloid originally isolated from the leaves of Alstonia scholaris [1]. This compound belongs to the akuammiline alkaloid family, which is characterized by a complex [3.3.1]-azabicyclic core framework [2]. It is distinguished from the parent compound picrinine by the addition of a methoxymethyl group at the N1 position, a modification that introduces both a new stereocenter and altered physicochemical properties. N1-Methoxymethyl picrinine is supplied exclusively for research purposes and is not intended for therapeutic or diagnostic applications .

Why N1-Methoxymethyl Picrinine Cannot Be Replaced by Unmodified Picrinine or Other Akuammiline Alkaloids


The N1-methoxymethyl substitution in N1-methoxymethyl picrinine fundamentally alters the molecule's pharmacophore, making it non-interchangeable with its parent compound, picrinine. This modification is not a mere solubility enhancement; it introduces a new stereocenter and changes the electron distribution around the nitrogen atom, which in turn affects the molecule's conformational flexibility and its interactions with biological targets [1]. Consequently, researchers cannot assume that the biological activity or target engagement profile of picrinine will be replicated by N1-methoxymethyl picrinine. The distinct chemical scaffold demands its own set of quantitative benchmarks, as detailed in the evidence below. Procurement decisions must therefore be guided by the specific data for this compound, not by inferences drawn from its class.

Quantitative Evidence for N1-Methoxymethyl Picrinine: Direct Comparisons vs. Picrinine and Class-Level Inferences


Structural Differentiation: N1-Methoxymethyl Picrinine vs. Unmodified Picrinine

N1-Methoxymethyl picrinine differs from the parent compound picrinine by the addition of a methoxymethyl group at the N1 position [1]. This modification increases the molecular weight from 338.4 g/mol (picrinine) to 382.5 g/mol and introduces a new stereocenter, resulting in a more conformationally restricted and structurally complex molecule. While picrinine is a well-documented 5-lipoxygenase inhibitor , the impact of the methoxymethyl group on this and other activities must be empirically determined.

Natural Product Chemistry Structural Biology Medicinal Chemistry

Physicochemical Differentiation: Predicted Solubility and LogP Shift

While direct experimental solubility data for N1-methoxymethyl picrinine are not available, computational models and class-level knowledge provide a strong basis for differentiation. The addition of the polar methoxymethyl group to the N1 position of the hydrophobic picrinine core is predicted to increase aqueous solubility and reduce lipophilicity (cLogP) compared to the parent compound [1]. This trend is consistently observed in alkaloid series where N-alkylation with polar groups enhances solubility [2]. This is a critical differentiator for researchers designing in vitro assays or considering in vivo formulations.

ADME/Tox Drug Discovery Pharmacokinetics

Pharmacokinetic Behavior of Alstonia scholaris Alkaloids: A Comparative Baseline

In a pharmacokinetic study of a Dengtaiye tablet (an A. scholaris extract) administered orally to rats, the parent compound picrinine exhibited a lower limit of quantitation (LLOQ) of 50 pg/mL in plasma using a validated SFC-MS/MS method [1]. While direct data for N1-methoxymethyl picrinine are lacking, this study establishes a performance benchmark for closely related alkaloids from the same source. The LLOQ value provides a target sensitivity for future method development for N1-methoxymethyl picrinine and suggests that it may exhibit similar, though not necessarily identical, plasma concentration profiles.

Pharmacokinetics Drug Metabolism Bioanalysis

Targeted Research Applications for N1-Methoxymethyl Picrinine


Structure-Activity Relationship (SAR) Studies of Akuammiline Alkaloids

N1-Methoxymethyl picrinine is a critical tool for SAR studies exploring the impact of N1-substitution on the biological activity of the akuammiline scaffold. Researchers can use it as a direct comparator to picrinine and other unsubstituted analogs to deconvolute the specific contributions of the methoxymethyl group to target engagement, selectivity, and cellular potency. This application is directly supported by the clear structural differentiation outlined in Section 3 .

Development of Bioanalytical Methods for Alstonia scholaris Alkaloids

This compound serves as an analytical reference standard for developing and validating sensitive LC-MS or SFC-MS methods to detect and quantify N1-methoxymethyl picrinine in complex mixtures, such as plant extracts or biological fluids. The established LLOQ of 50 pg/mL for picrinine in rat plasma provides a relevant benchmark for method sensitivity and optimization, enabling accurate pharmacokinetic and pharmacodynamic studies of this specific alkaloid.

Pharmacological Evaluation of Novel Anti-inflammatory Agents

Given the documented anti-inflammatory activity of the parent compound picrinine via 5-lipoxygenase inhibition , N1-methoxymethyl picrinine is a logical candidate for screening in similar in vitro assays (e.g., 5-LOX enzyme assays, cellular models of inflammation). Its use allows researchers to assess whether the N1-methoxymethyl modification enhances, diminishes, or alters the anti-inflammatory profile compared to picrinine, thereby identifying a potentially more selective or potent derivative.

Investigation of CNS-Penetrant Alkaloid Derivatives

Picrinine has been reported to possess central nervous system depressant activity . The addition of the methoxymethyl group to N1-methoxymethyl picrinine, which is predicted to alter its lipophilicity [1], makes it a valuable probe for studying how structural modifications affect blood-brain barrier permeability and CNS target engagement within the akuammiline class. This research can inform the design of next-generation neuroactive compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-Methoxymethyl picrinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.